BenchChemオンラインストアへようこそ!

2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one

Fragment-based drug discovery Physicochemical profiling Lipophilicity

2-(2-Aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one (CAS 1105192-79-7) is a heterocyclic small molecule (MW 221.28 g/mol, molecular formula C₁₀H₁₁N₃OS) comprising a pyridazin-3(2H)-one core substituted at the 6-position with a thiophen-2-yl ring and at the 2-position with an aminoethyl side chain. The compound is catalogued within the Life Chemicals HTS and fragment screening collections (Product ID F1967-0193) and distributed by multiple commercial suppliers including Fluorochem, Leyan, and MolCore, with purity specifications ranging from NLT 97% to 98%.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 1105192-79-7
Cat. No. B1517667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one
CAS1105192-79-7
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C(=O)C=C2)CCN
InChIInChI=1S/C10H11N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2
InChIKeyDNOMWYKUYNZALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one (CAS 1105192-79-7): Fragment-Based Screening Compound for Drug Discovery Procurement


2-(2-Aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one (CAS 1105192-79-7) is a heterocyclic small molecule (MW 221.28 g/mol, molecular formula C₁₀H₁₁N₃OS) comprising a pyridazin-3(2H)-one core substituted at the 6-position with a thiophen-2-yl ring and at the 2-position with an aminoethyl side chain . The compound is catalogued within the Life Chemicals HTS and fragment screening collections (Product ID F1967-0193) and distributed by multiple commercial suppliers including Fluorochem, Leyan, and MolCore, with purity specifications ranging from NLT 97% to 98% [1]. Its physicochemical profile—logP of approximately 0.70, one hydrogen bond donor, three hydrogen bond acceptors, and fractional sp³ (Fsp³) of 0.2—places it within Rule-of-Three compliant fragment space for fragment-based drug discovery (FBDD) applications .

Why 2-(2-Aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one Cannot Be Substituted by Simpler 6-Thienyl or 6-Phenyl Pyridazinone Analogs


Substituting 2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one with a simpler analog such as 6-(thiophen-2-yl)pyridazin-3(2H)-one (CAS 54558-07-5) or 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one (CAS 77375-77-0) introduces critical structural and physicochemical deviations that undermine its utility as a fragment-based screening probe. The target compound uniquely combines three functional elements—a pyridazinone hydrogen bond acceptor/donor scaffold, a thiophene ring contributing π-conjugation and sulfur-mediated interactions, and a primary aminoethyl side chain that serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) . Removal of the 2-aminoethyl group (as in CAS 54558-07-5) eliminates the sole primary amine, which is essential for covalent linking strategies in fragment elaboration. Replacement of the thiophene with a phenyl ring (as in CAS 77375-77-0) increases logP from ~0.70 to ~0.87 and alters the electronic character of the 6-aryl substituent, potentially affecting target binding and solubility . Furthermore, the 5-position of the pyridazinone ring remains unsubstituted, distinguishing this compound from 5-hydroxymethyl or 5-methyl analogs described in the antiplatelet literature, and providing a vector for subsequent SAR exploration [1].

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one vs. Closest Analogs


LogP Reduction of 0.17 Units vs. Phenyl Analog Confers Favorable Fragment-Like Polarity

The target compound exhibits a logP of 0.699, which is 0.17 log units lower than the 2-(2-aminoethyl)-6-phenyl analog (logP 0.869), as reported in vendor technical datasheets . This reduction in lipophilicity arises from the replacement of the 6-phenyl ring with the more polar 6-thienyl moiety and is consistent with the favorable polarity profile expected for fragment screening libraries.

Fragment-based drug discovery Physicochemical profiling Lipophilicity

Class-Level Calcium Influx Inhibition: 6-Thienyl Pyridazinones Show Near-Equivalent Potency to 6-Phenyl Analogs in Platelet Aggregation Assays

In a direct head-to-head study by Montero-Lastres et al. (1999), 6-thienyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone and its 6-phenyl counterpart were compared for inhibition of platelet aggregation [1]. The thienyl analog inhibited thrombin-induced aggregation with an IC₅₀ of 0.26 mM, closely matching the phenyl analog at 0.25 mM. Against ionomycin-induced aggregation, the thienyl analog showed an IC₅₀ of 0.43 mM versus 0.42 mM for the phenyl analog. While the target compound differs by lacking the 5-hydroxymethyl group and possessing an N2-aminoethyl substituent instead of an unsubstituted N2, these data establish that 6-thienyl substitution on the pyridazinone scaffold is functionally comparable to 6-phenyl substitution for calcium influx inhibition. No equivalent published data exist for the exact target compound at this time; this evidence constitutes class-level inference.

Platelet aggregation inhibition Calcium influx Cardiovascular research

Commercial Purity Benchmarking: 98% Specification from Fluorochem and Leyan vs. 95% Minimum for Analog Compounds

Two primary suppliers—Fluorochem (Product Code F680201) and Leyan (Product No. 1341703)—list the target compound at 98% purity . MolCore specifies NLT 97% under ISO certification . In contrast, the simpler 6-(thiophen-2-yl)pyridazin-3(2H)-one (CAS 54558-07-5), which lacks the 2-aminoethyl group, is predominantly supplied at 95% purity across multiple vendors including Bidepharm, Leyan, and CymitQuimica . This 3-percentage-point differential in specification represents a meaningful quality distinction for fragment screening, where impurities at the 5% level can confound biophysical assay readouts.

Chemical procurement Purity specification Quality control

Rule-of-Three Fragment Compliance: MW 221, logP 0.70, HBD 1, HBA 3 Confirms Suitability for FBDD Screening Libraries

The target compound meets all three criteria of the 'Rule of Three' (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) commonly used to define fragment-appropriate chemical space for FBDD [1]. Specifically, the compound has MW = 221.28, logP = 0.699, HBD = 1, and HBA = 3, as reported by Fluorochem . By comparison, 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one (CAS 77375-77-0) has a higher logP of 0.869 and MW = 215.25, while its LogP approaches the upper boundary of optimal fragment space . The 6-(thiophen-2-yl)pyridazin-3(2H)-one (CAS 54558-07-5) lacks the aminoethyl group, reducing its HBD count to zero but also eliminating the primary amine handle for fragment growth . Compliance with fragment rules is a prerequisite for inclusion in dedicated fragment screening libraries such as the Life Chemicals Advanced Fragment Library, where this compound is catalogued under ID F1967-0193 [2].

Fragment-based drug discovery Rule of Three Library design

GHS Hazard Profile: Harmonized Classification as Harmful/Irritant Supports Standard Laboratory Handling Without Special Restrictions

The target compound carries a harmonized GHS07 (Harmful/Irritant) classification with signal word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), as documented in the Fluorochem Safety Data Sheet . This is comparable to the simpler analog 6-(thiophen-2-yl)pyridazin-3(2H)-one (CAS 54558-07-5), which is also classified as Acute Oral Toxicity Category 4 (H302) per ChemicalBook . The absence of more severe hazard classifications (e.g., Acute Toxicity Category 1-3, CMR, or sensitization) means the compound can be handled under standard laboratory PPE protocols without specialized containment, reducing procurement and operational overhead.

Laboratory safety GHS classification Occupational health

Recommended Procurement Scenarios for 2-(2-Aminoethyl)-6-(2-thienyl)pyridazin-3(2H)-one in Drug Discovery and Chemical Biology


Fragment-Based Screening Against Cardiovascular or Inflammatory Targets

Procure this compound as a component of a focused fragment screening library targeting calcium signaling pathways, platelet aggregation, or phosphodiesterase (PDE) enzymes. The class-level evidence from Montero-Lastres et al. demonstrates that 6-thienyl pyridazinones inhibit calcium influx in stimulated platelets with IC₅₀ values in the sub-millimolar range, comparable to the established 6-phenyl pharmacophore [1]. The primary aminoethyl group provides a tractable vector for fragment hit elaboration via amide coupling or reductive amination chemistry.

Synthetic Building Block for Kinase-Focused or Receptor-Targeted Library Synthesis

Use this compound as a core scaffold for the synthesis of focused compound libraries. The aminoethyl side chain is a well-precedented synthetic handle compatible with diverse coupling reactions, while the thiophene ring can participate in π-stacking interactions with kinase hinge regions or receptor aromatic pockets. The pyridazinone carbonyl and ring nitrogens offer additional hydrogen bonding motifs. Commercial availability at 98% purity from Fluorochem and Leyan minimizes pre-synthesis purification requirements .

FBDD Hit Identification Where Lower logP Is Required Relative to Phenyl-Containing Fragments

When designing a fragment screen that requires balanced solubility for high-concentration biophysical assays (NMR, SPR, or thermal shift), this compound's logP of 0.70 offers a measurable advantage over the 6-phenyl analog (logP 0.87) . The 0.17 log unit reduction translates to approximately 1.5-fold lower predicted octanol-water partitioning, which can be decisive in avoiding aggregation-based false positives at the typical fragment screening concentrations of 200-1000 µM.

Medicinal Chemistry SAR Exploration at the Pyridazinone 5-Position

Because this compound is unsubstituted at the pyridazinone 5-position, it serves as a versatile starting point for systematic SAR studies. Unlike 5-hydroxymethyl or 5-methyl analogs studied in the antiplatelet literature, the 5-H compound allows for late-stage functionalization—halogenation, cross-coupling, or direct C-H activation—without the need for protecting group strategies. This synthetic flexibility makes it a superior procurement choice for medicinal chemistry groups planning to explore multiple vectors from a common intermediate [2].

Quote Request

Request a Quote for 2-(2-aminoethyl)-6-(2-thienyl)pyridazin-3(2{H})-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.